molecular formula C18H18FN3O3 B2710311 N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 899748-49-3

N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2710311
CAS No.: 899748-49-3
M. Wt: 343.358
InChI Key: GRIISNDRSPYXNR-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic organic compound characterized by the presence of an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 3-acetamidophenylamine in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: Stir the reaction mixture at room temperature for 2 hours.

    Step 4: Add 4-fluorophenethylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetamidophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide
  • 4-Acetamidophenyl N-(3-fluorophenyl)carbamate

Uniqueness

N1-(3-acetamidophenyl)-N2-(4-fluorophenethyl)oxalamide is unique due to its specific structural features, such as the presence of both acetamido and fluorophenethyl groups

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-12(23)21-15-3-2-4-16(11-15)22-18(25)17(24)20-10-9-13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIISNDRSPYXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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